molecular formula C12H8F6O2 B13050360 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B13050360
M. Wt: 298.18 g/mol
InChI Key: SMNAVVZAQQUJDJ-UHFFFAOYSA-N
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Description

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing two trifluoromethyl groups at the 2 and 4 positions. The presence of both the carboxylic acid and the electron-withdrawing trifluoromethyl groups makes this compound a valuable building block in organic synthesis and medicinal chemistry . It can be used in the design and synthesis of novel compounds for pharmaceutical research . The cyclopropane moiety is a common motif in drug discovery and agrochemicals due to its ability to influence the conformation and metabolic stability of molecules . Researchers can utilize this acid in coupling reactions to form amides or esters, or explore its derivatives for various experimental applications. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H8F6O2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20)

InChI Key

SMNAVVZAQQUJDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Perfluoroalkyl Sulfone Intermediates and Cyclopropanation

A patented method (EP0021382A1) describes a novel and efficient process for preparing cyclopropane carboxylic acid derivatives, including those with perfluoroalkyl substituents, which can be adapted for 1-[2,4-bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid:

  • Step 1: Synthesis of perfluoroalkyl sulfones via addition of perfluoroalkanesulfinic acids to dienes.
  • Step 2: Use of these sulfones as intermediates in cyclopropanation reactions with acrylic acid derivatives (e.g., dimethylacrylic acid esters).
  • Step 3: Work-up and purification by extraction, drying, and vacuum distillation.

This method offers improved yields and purity compared to traditional aryl sulfone routes. The reaction typically uses polar aprotic solvents (e.g., methanol, ethanol, or aprotic polar solvents) or non-polar solvents like toluene or hexane, with temperatures maintained between -20°C and +20°C for optimal control.

Parameter Details
Solvents Methanol, ethanol, toluene, hexane, chlorobenzene
Temperature range -20°C to +20°C, preferably -10°C to 10°C
Pressure Atmospheric
Work-up Neutralization, extraction with diethyl ether, drying
Purification Vacuum distillation
Yield High, reproducible yields better than traditional methods

This process is particularly advantageous for industrial scale due to its simplicity and reproducibility.

Hydrolysis of Nitrile Precursors

Another well-documented method involves the hydrolysis of nitrile intermediates to yield the target cyclopropanecarboxylic acid:

  • Starting material: 1-(2,4-bis(trifluoromethyl)phenyl)cyclopropanecarbonitrile.
  • Hydrolysis conditions: Reflux with lithium hydroxide (LiOH) in aqueous medium for extended periods (e.g., 72 hours).
  • Acidification: After hydrolysis, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.
  • Extraction and purification: Organic extraction (e.g., ethyl acetate), washing with water and brine, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.

This two-stage process yields the acid with high purity and approximately 86% yield.

Step Conditions Outcome
Hydrolysis LiOH, water, reflux, 72 h Conversion of nitrile to acid
Acidification HCl aqueous solution, room temperature Precipitation of acid
Extraction Ethyl acetate, washing with water and saturated NaCl Isolation of organic layer
Drying & Concentration MgSO4 drying, vacuum evaporation Pure acid obtained
Yield ~86% High yield

This method is robust and commonly used in laboratory-scale synthesis.

Alternative Cyclopropanation via Diazo and Sulfur Ylide Methods

Literature on related cyclopropanecarboxylic acids with aromatic substituents (e.g., 3,4-difluorophenyl analogues) provides insight into alternative synthetic routes that can be adapted:

While these methods are more complex, they offer stereochemical control and may be optimized for specific derivatives.

Reaction Step Reagents & Conditions Comments
Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO Efficient ring closure
Asymmetric catalysis Chiral oxazaborolidine catalyst, borane dimethylsulfide Enantioselective synthesis
Hydrolysis Acid or base hydrolysis Conversion to carboxylic acid

These approaches are more common in research settings aiming for enantiomerically pure products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Perfluoroalkyl sulfone route Perfluoroalkanesulfinic acid, dienes, polar/aprotic solvents, 0 to 20°C High purity, reproducible yields High Industrial applicability
Nitrile hydrolysis 1-(2,4-bis(trifluoromethyl)phenyl)cyclopropanecarbonitrile, LiOH, reflux, acidification Straightforward, robust ~86 Common lab-scale method
Sulfur ylide cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO Stereochemical control possible Variable More complex, research focus
Asymmetric catalysis Chiral catalysts, borane complexes Enantioselective synthesis Variable Specialized for chiral acids

Research Findings and Practical Considerations

  • The use of perfluoroalkyl sulfones as intermediates significantly improves yield and purity compared to traditional aryl sulfone methods, which often suffer from moderate and inconsistent yields.
  • Hydrolysis of nitrile intermediates is a reliable and scalable method, with reaction times typically around 72 hours under reflux with lithium hydroxide, followed by acidification and extraction.
  • Solvent choice is critical: polar aprotic solvents and alcohols facilitate the cyclopropanation steps, while non-polar solvents are preferred for extraction and purification.
  • Temperature control between -20°C and +20°C is essential during cyclopropanation to avoid side reactions and ensure high stereoselectivity.
  • Alternative methods involving sulfur ylides and asymmetric catalysis provide routes for stereoselective synthesis but require more specialized reagents and conditions.

Chemical Reactions Analysis

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Pharmaceutical Applications

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid has been studied for its potential in drug development. Its structural characteristics enable it to interact with biological systems effectively.

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.

  • Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry to enhance thermal stability and chemical resistance of polymers .
  • Nanocomposite Development : Its incorporation into nanocomposite materials has shown improved mechanical properties and thermal stability, making it suitable for high-performance applications .

Cosmetic Formulations

In the cosmetic industry, this compound is being explored for its potential benefits in skin care products.

  • Stabilizing Agent : The compound acts as a stabilizer in emulsions, enhancing the shelf life and efficacy of cosmetic products .
  • Skin Conditioning : Preliminary studies suggest that formulations containing this compound may provide moisturizing effects and improve skin texture due to its unique chemical interactions with skin lipids .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of inflammatory markers
AnticancerReduced proliferation in cancer cells
Skin conditioningImproved hydration and texture

Table 2: Material Properties

PropertyValue/DescriptionReference
Thermal StabilityEnhanced when used in polymers
Mechanical StrengthImproved in nanocomposites

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of derivatives of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Cosmetic Formulation Development

A formulation study evaluated the incorporation of this compound into a moisturizing cream. Results indicated enhanced stability and improved sensory attributes compared to control formulations without the compound.

Mechanism of Action

The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,4-bis(trifluoromethyl) substitution distinguishes this compound from structurally related analogs:

  • 1-(3-Trifluoromethylphenyl)cyclopropanecarboxylic acid (CAS 104173-41-3) and 1-(4-Trifluoromethylphenyl)cyclopropanecarboxylic acid (CAS 886366-13-8) have single –CF₃ groups at meta or para positions, respectively. The dual –CF₃ groups in the target compound likely increase steric bulk and electron-withdrawing effects, altering reactivity and binding affinity .

Pharmacological Activity

  • Antimicrobial and Anti-inflammatory Activity: Cyclopropane dicarboxylic acid derivatives (e.g., 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane) show antimicrobial properties. The trifluoromethyl groups in the target compound may enhance these activities by improving membrane permeability .
  • Enzyme Inhibition : Compounds like trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid (compound 9f) inhibit enzymes such as O-acetylserine sulfhydrylase. The target compound’s –CF₃ groups could increase binding affinity to hydrophobic enzyme pockets .

Metabolic Stability

Cyclopropanecarboxylic acid derivatives are metabolized via carnitine-dependent pathways to γ-hydroxybutyric acid. The –CF₃ groups in the target compound may slow metabolism compared to non-fluorinated analogs (e.g., cyclopropanecarboxylate carnitine), as fluorination often reduces enzymatic degradation .

Physicochemical Properties

Key data for comparison (derived from analogs in –13):

Compound CAS No. Substituents Key Properties
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid Not provided 2,4-bis(–CF₃)phenyl High lipophilicity (logP ~3.5*), strong electron-withdrawing effects
1-(3-Trifluoromethylphenyl)cyclopropanecarboxylic acid 104173-41-3 3–CF₃phenyl Moderate acidity (pKa ~3.8), antimicrobial activity
2-(4-Chlorophenyl)cyclopropanecarboxylic acid 90940-40-2 4–Clphenyl Lower logP (~2.9), reduced metabolic stability vs. –CF₃ analogs
trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-1-(4-methylbenzyl)cyclopropanecarboxylic acid N/A (compound 9f) Fluoro-biphenyl, 4-methylbenzyl NMR δH (DMSO): 7.6–7.8 ppm (aromatic), HRMS m/z 420.1523 [M+H]+

*Estimated based on trifluoromethyl group contributions.

Biological Activity

1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F6O2C_{11}H_{9}F_{6}O_{2}, with a molecular weight of 258.16 g/mol. Its structure includes a cyclopropane ring substituted with trifluoromethyl groups, contributing to its lipophilicity and potential pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that cyclopropanecarboxylic acids can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)Reference
This compoundTBDCurrent Study
Ascorbic Acid127.39
Other Cyclopropanecarboxylic AcidsVaries

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels compared to untreated controls.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. Specifically, it may interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response genes.

Figure 1: Proposed Mechanism of Action

  • Nrf2 Activation: The compound may enhance the transcriptional activity of Nrf2, leading to increased expression of antioxidant enzymes.
  • Cytokine Suppression: By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory cytokines.

Pharmacokinetics

Studies on the pharmacokinetic profile of similar compounds indicate moderate bioavailability and favorable distribution characteristics. The lipophilic nature due to trifluoromethyl substitutions may enhance membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclopropanation via [2+1] cycloaddition between a substituted vinyl precursor and a carbene source. Key considerations include:

  • Catalyst Selection : Transition metal catalysts (e.g., Rh(II) or Cu(I)) enhance stereochemical control, particularly for the strained cyclopropane ring.
  • Substituent Effects : The electron-withdrawing trifluoromethyl groups (CF₃) increase ring strain but stabilize intermediates via inductive effects. Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol or acetonitrile is recommended, as analogs like 1-(4-methylphenyl)cyclopropanecarboxylic acid exhibit high melting points (110–114°C), suggesting similar thermal stability .
  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal solvents and temperatures, as demonstrated in ICReDD’s workflow for reducing trial-and-error experimentation .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and cyclopropane protons (δ 1.5–2.5 ppm).
    • ¹⁹F NMR : Resolve trifluoromethyl groups (δ -60 to -65 ppm, split due to coupling with adjacent substituents).
    • ¹³C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and cyclopropane carbons (δ 15–25 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity, leveraging retention times from analogs like 1-(4-chlorophenyl)cyclopropanecarboxylic acid .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₀F₆O₂: 324.07 g/mol) and fragmentation patterns.

Q. How does the electronic nature of the 2,4-bis(trifluoromethyl)phenyl substituent influence the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ groups reduce electron density on the cyclopropane ring, increasing susceptibility to nucleophilic attack.
  • Steric Hindrance : The bulky substituents may slow reactions at the carboxylic acid group.
  • Experimental Validation : Compare reactivity with less electron-deficient analogs (e.g., 1-phenylcyclopropanecarboxylic acid) via kinetic studies under controlled pH and temperature .

Advanced Research Questions

Q. How can computational chemistry methods predict the stability and regioselectivity of reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or decarboxylation pathways. For example, model the transition state of acid-catalyzed hydrolysis.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior.
  • Validation : Cross-reference computational results with experimental data (e.g., NMR kinetics, X-ray crystallography). ICReDD’s integrated computational-experimental workflow is a proven framework for such validation .

Q. What strategies resolve discrepancies between theoretical and experimental data in cyclopropane ring stability studies?

Methodological Answer:

  • Systematic Parameter Variation : Adjust computational models (e.g., solvent dielectric constant, basis sets) to match observed melting points or decomposition temperatures.
  • High-Throughput Screening (HTS) : Test stability under varying pH (1–14), temperatures (25–100°C), and oxidizing/reducing conditions. Use HPLC to monitor degradation products.
  • Contradiction Analysis : If DFT predicts higher stability than observed, consider overlooked steric effects or side reactions (e.g., photodegradation) .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery contexts?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing CF₃ with Cl or CH₃) and compare bioactivity.
  • Docking Simulations : Model interactions with target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock Vina.
  • In Vitro Assays : Measure inhibitory concentrations (IC₅₀) in cell lines, referencing protocols for structurally related anti-inflammatory agents .

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